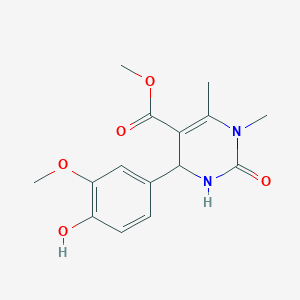

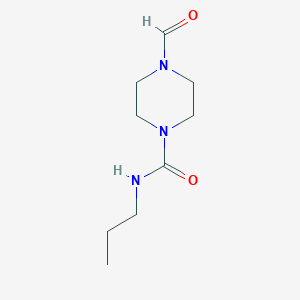

![molecular formula C17H16N2O2 B2462775 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde CAS No. 889951-23-9](/img/structure/B2462775.png)

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde, also known as MPEB, is a chemical compound that has been widely used in scientific research. MPEB is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and neuronal excitability. The inhibition of mGluR5 by MPEB has been shown to have therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, addiction, and autism spectrum disorders.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Benzimidazole derivatives, including those related to 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde, have been extensively studied for their potential biological activities. For instance, benzimidazole-based Schiff base copper(II) complexes have demonstrated significant DNA binding capabilities, cellular DNA lesions, and cytotoxicity against various human cancer cell lines, such as lung, breast, and cervical cancer. These complexes exhibit their effects through intercalative modes, proving their potential as anticancer agents (Anup Paul et al., 2015). Additionally, benzimidazole derivatives have shown promising antifilarial and antineoplastic activities, highlighting their therapeutic potential against parasitic infections and cancer (S. Ram et al., 1992).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, benzimidazole compounds serve as key intermediates and catalysts. For example, sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have been identified as novel and highly efficient catalytic systems for synthesizing benzimidazoles at room temperature. This method highlights the efficiency of combining benzimidazole synthesis with green chemistry principles, using atmospheric air as a green oxidant in ethyl acetate at room temperature (A. Khazaei et al., 2011). Moreover, benzimidazole derivatives have been synthesized using catalytic amounts of Fe(III)–Schiff base/SBA-15 in water, showcasing the application of eco-friendly catalysts in synthesizing complex organic molecules (G. Bardajee et al., 2016).

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been extensively studied for their therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are also being researched as potential anticancer agents .

Mode of Action

Benzimidazole derivatives typically involve the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .

Biochemical Pathways

It’s known that benzimidazole derivatives can influence a variety of biochemical pathways due to their broad range of therapeutic applications .

Pharmacokinetics

The compound’s properties such as melting point, boiling point, and density have been reported . These properties can influence the compound’s bioavailability.

Result of Action

Benzimidazole derivatives have shown potential anticancer activity .

Propriétés

IUPAC Name |

1-[2-(3-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-13-5-4-6-14(11-13)21-10-9-19-16-8-3-2-7-15(16)18-17(19)12-20/h2-8,11-12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYSPCZBTBJLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2462701.png)

![N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2462702.png)

![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2462708.png)

![3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2462709.png)

![3-hexadecyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2462714.png)